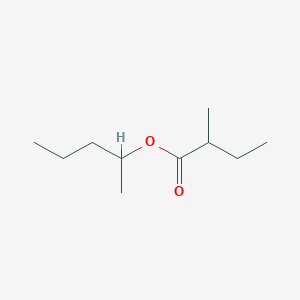
Pentan-2-yl 2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentan-2-yl 2-methylbutanoate: is an organic compound with the molecular formula C10H20O2 . It is also known by its systematic name, Butanoic acid, 2-methyl-, 1-methylbutyl ester . This compound is part of the ester family, which are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentan-2-yl 2-methylbutanoate can be synthesized through the esterification reaction between 2-methylbutanoic acid and pentan-2-ol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid , to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Pentan-2-yl 2-methylbutanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: Pentan-2-ol and 2-methylbutanoic acid.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Scientific Research Applications
Pentan-2-yl 2-methylbutanoate has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and in the production of various consumer products.
Mechanism of Action
The mechanism of action of pentan-2-yl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-pentyl isovalerate:
Ethyl 2-methylbutanoate: Another ester with a similar structure but different alkyl groups.
Uniqueness: Pentan-2-yl 2-methylbutanoate is unique due to its specific combination of the pentan-2-yl and 2-methylbutanoate groups, which confer distinct chemical and physical properties. Its specific structure results in unique reactivity and applications compared to other similar esters.
Properties
CAS No. |
57966-40-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
pentan-2-yl 2-methylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-9(4)12-10(11)8(3)6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
RLWCFLMRRZXREL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















